molecular formula C8H6F2O3 B3015537 2-(3,5-Difluorophenoxy)acetic acid CAS No. 370-02-5

2-(3,5-Difluorophenoxy)acetic acid

Cat. No.: B3015537
CAS No.: 370-02-5
M. Wt: 188.13
InChI Key: DAKQOKIYIPBOHY-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenoxy)acetic acid is an organic compound with the molecular formula C8H6F2O3 It is characterized by the presence of a phenoxy group substituted with two fluorine atoms at the 3 and 5 positions, and an acetic acid moiety

Scientific Research Applications

2-(3,5-Difluorophenoxy)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-(3,5-Difluorophenoxy)acetic acid are currently unknown . Future research could focus on identifying these pathways and understanding their downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Safety and Hazards

The safety data sheet for 2-(3,5-Difluorophenoxy)acetic acid indicates that it may be harmful if swallowed or inhaled, and it may cause eye irritation . Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenoxy)acetic acid typically involves the reaction of 3,5-difluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures, usually around 90°C, for an extended period, typically 18 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenoxy)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Sodium Hydroxide: Used in the synthesis of the compound.

    Acid Catalysts: Used in esterification reactions.

    Lithium Aluminum Hydride: Used in reduction reactions.

Major Products Formed

    Esters: Formed from esterification reactions.

    Alcohols: Formed from the reduction of the carboxylic acid group.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenoxy)acetic acid
  • 2-(2,4-Difluorophenoxy)acetic acid
  • 2-(3,4-Difluorophenoxy)acetic acid

Uniqueness

2-(3,5-Difluorophenoxy)acetic acid is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

2-(3,5-difluorophenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKQOKIYIPBOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370-02-5
Record name 2-(3,5-difluorophenoxy)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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